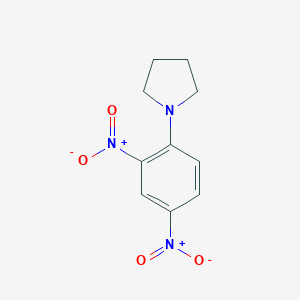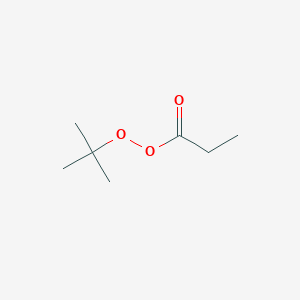
Sulfanyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfanyl, also known as thiol, is an organic compound containing a sulfur atom bonded to a hydrogen atom (-SH). This functional group is known as a mercapto group. Thiols are analogous to alcohols, but with sulfur replacing the oxygen atom. They are known for their strong, often unpleasant odors, which are reminiscent of garlic or rotten eggs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiols can be synthesized through several methods:
Hydrosulfide Anion Reaction: One common method involves the reaction of a hydrosulfide anion (HS-) with an alkyl halide (R-X) in an S_N2 reaction to produce a thiol (R-SH).
Thiourea Method: Another method involves the reaction of thiourea with an alkyl halide, followed by hydrolysis to yield the thiol.
Industrial Production Methods
Industrially, thiols are often produced by the reaction of olefins with hydrogen sulfide. For example, the production of ethanethiol involves the reaction of ethylene with hydrogen sulfide in the presence of a catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R) using mild oxidizing agents.
Reduction: Disulfides can be reduced back to thiols using reducing agents like lithium aluminum hydride.
Substitution: Thiols can undergo nucleophilic substitution reactions, where the -SH group acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H_2O_2), iodine (I_2)
Reducing Agents: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4)
Nucleophiles: Thiolate anions (RS-)
Major Products
Disulfides: Formed from the oxidation of thiols
Thioethers: Formed from the nucleophilic substitution reactions involving thiols
Applications De Recherche Scientifique
Chemistry
Thiols are used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. They are also used as intermediates in the production of other sulfur-containing compounds .
Biology
In biological systems, thiols play a crucial role in the structure and function of proteins. The amino acid cysteine contains a thiol group, which can form disulfide bonds, contributing to protein stability and function .
Medicine
Thiols are used in the development of drugs, such as 6-mercaptopurine, which is used in the treatment of leukemia . They are also used in the synthesis of
Propriétés
Numéro CAS |
13940-21-1 |
|---|---|
Formule moléculaire |
HS |
Poids moléculaire |
33.08 g/mol |
Nom IUPAC |
λ1-sulfane |
InChI |
InChI=1S/HS/h1H |
Clé InChI |
PXQLVRUNWNTZOS-UHFFFAOYSA-N |
SMILES |
[SH] |
SMILES canonique |
[SH] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


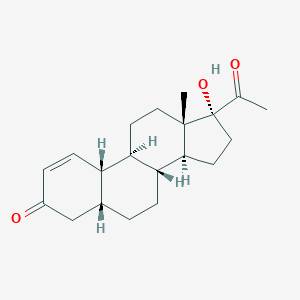
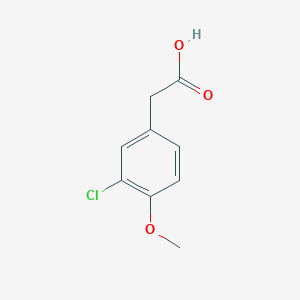
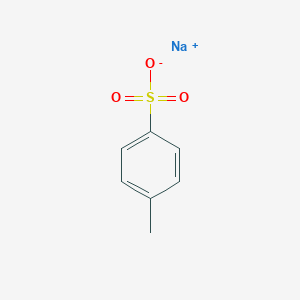


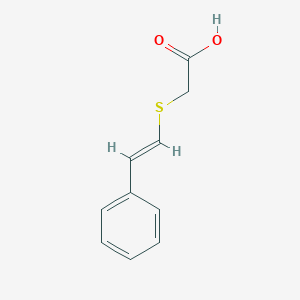




![n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride](/img/structure/B85264.png)

